2,4-Heptadienal - 5910-85-0

2,4-Heptadienal

Catalog Number: EVT-299173
CAS Number: 5910-85-0
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Algae blooms and odor: 2,4-Heptadienal is a key contributor to the fishy odor associated with water blooms of the alga Uroglena americana. Its presence in water sources significantly impacts water quality and can lead to taste and odor problems. []
  • Food aroma and flavor: 2,4-Heptadienal plays a role in the characteristic aroma of various foods and beverages. For example, it contributes to the flowery aroma of Lu'an Guapian green tea, the fungal aroma of Fuzhuan brick-tea, and the characteristic aroma of vine tea. It is also implicated in the fishy off-flavor found in porcine liver. [, , , ]
  • Insect communication: This compound is recognized as a male-specific, antennally active volatile compound released by the Saltcedar leaf beetle (Diorhabda elongata). This property suggests its potential use in biological control strategies against the invasive weed saltcedar (Tamarix spp). []

(E,E)-2,4-Heptadienal

    Compound Description: (E,E)-2,4-Heptadienal is an unsaturated aldehyde that contributes to stale, fatty, and peanut-like aromas. It is a volatile organic compound (VOC) often associated with lipid oxidation. In studies of rice, (E,E)-2,4-heptadienal exhibited antibacterial and antifungal activity against rice pathogens, but also showed toxicity to the rice plants themselves. [, ] It was also found to be a significant contributor to the fishy odor in cooked porcine liver and a key odorant in skipjack tuna sauce. [, ]

    Compound Description: This unsaturated aldehyde is another stereoisomer of 2,4-Heptadienal, contributing to fishy and rancid odors in various food products. It has been identified as an odorous compound in water blooms associated with the alga Uroglena americana. [] It is also found in leek, generated through the oxidation of linolenic acid by lipoxygenase and hydroperoxide lyase enzymes. []

2,4-Decadienal (E,E)

    Compound Description: (E,E)-2,4-Decadienal is an unsaturated aldehyde, often perceived as having a fatty or rancid fat-like odor. It is commonly formed during lipid oxidation and has been identified as a key aroma compound in skipjack tuna sauce. [] In studies on deep-frying oils, (E,E)-2,4-Decadienal emerged as a significant indicator of oil deterioration, showing a strong ability to differentiate between oils with varying degrees of oxidation. []

    Compound Description: Hexanal is a saturated aldehyde known for its grassy and green odor. It is a common volatile compound generated through lipid oxidation in various foods, including soybean oil and pea seeds. [, ] In studies on porcine liver, hexanal was implicated in the development of a metallic off-flavor. []

(E)-2-Heptenal

    Compound Description: This unsaturated aldehyde is associated with a fatty and meaty aroma. It is produced during the oxidation of lipids, particularly those containing n-6 fatty acids. In studies on cod muscle, (E)-2-Heptenal was identified as a contributor to rancid odor development during storage. []

(E)-2-Nonenal

    Compound Description: (E)-2-Nonenal is an unsaturated aldehyde recognized for its strong, fatty, and cucumber-like aroma. It is a common product of lipid oxidation and has been identified in various food products, including cucumber, skipjack tuna, and tallow. [, , ]

    (E)-2-Hexenal

      Compound Description: This unsaturated aldehyde is recognized for its green, grassy, and leafy aroma, and is often associated with fresh-cut grass. It is a common volatile compound produced from the oxidation of linolenic acid. [, ]

    1-Octen-3-ol

      Compound Description: 1-Octen-3-ol is an unsaturated alcohol known for its mushroom-like and metallic aroma. It is often associated with oxidation processes in food products. In studies on porcine liver, 1-Octen-3-ol was identified as a significant contributor to the metallic off-flavor. []

    Overview

    (2E,4E)-Hepta-2,4-dienal is a seven-carbon chain compound characterized by two conjugated double bonds and an aldehyde functional group. This compound is notable for its distinct aroma and is commonly utilized in the food industry as a flavoring agent. Its chemical formula is C₇H₁₂O, and it is classified as a heptadienal due to its structure, which includes both double bonds and an aldehyde group.

    Synthesis Analysis

    Methods

    The synthesis of (2E,4E)-Hepta-2,4-dienal can be achieved through several methods:

    1. Aldol Condensation: A common synthetic route involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the conjugated diene system. This method allows for the formation of the desired product through a series of steps that build up the carbon skeleton while introducing double bonds.
    2. Catalytic Dehydrogenation: In industrial applications, (2E,4E)-Hepta-2,4-dienal is often produced via the catalytic dehydrogenation of heptanal. This process involves the removal of hydrogen atoms from heptanal in the presence of a metal oxide catalyst to form the conjugated diene system.

    Technical Details

    The reaction conditions for these synthetic routes typically include specific temperatures and pressures that optimize yield and selectivity. For example, the aldol condensation may require controlled temperatures to prevent side reactions or polymerization.

    Molecular Structure Analysis

    Structure

    The molecular structure of (2E,4E)-Hepta-2,4-dienal features two double bonds located at positions 2 and 4 of the heptane chain. The aldehyde group is located at one end of the carbon chain. The structure can be represented as follows:

    H3CCH=CHCH=CHC O H\text{H}_3\text{C}-\text{CH}=\text{CH}-\text{CH}=\text{CH}-\text{C O H}

    Data

    • Molecular Formula: C₇H₁₂O
    • Molecular Weight: 112.17 g/mol
    • CAS Number: 4313-03-5
    Chemical Reactions Analysis

    (2E,4E)-Hepta-2,4-dienal undergoes various chemical reactions:

    1. Oxidation: The aldehyde group can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
    2. Reduction: Reduction can convert the compound into heptanal or other alcohol derivatives using catalytic hydrogenation with palladium catalysts.
    3. Substitution Reactions: The compound can participate in nucleophilic addition reactions with Grignard reagents to form various alcohols.

    These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

    Mechanism of Action

    The mechanism of action for (2E,4E)-Hepta-2,4-dienal primarily involves its reactivity due to the presence of both double bonds and an aldehyde group. In oxidation reactions, for instance, the aldehyde functional group undergoes nucleophilic attack by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, hydrogen adds across the double bonds or to the carbonyl carbon, resulting in saturated alcohols or aldehydes.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically a colorless to pale yellow liquid.
    • Odor: Characteristic aroma that contributes to its use in flavoring.
    • Boiling Point: Approximately 150 °C.

    Chemical Properties

    • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
    • Stability: Generally stable under normal conditions but may polymerize under extreme conditions or in the presence of strong acids or bases.
    Applications

    Scientific Uses

    (2E,4E)-Hepta-2,4-dienal has several applications across various fields:

    1. Food Industry: Widely used as a flavoring agent due to its pleasant aroma.
    2. Chemical Synthesis: Serves as a starting material for synthesizing more complex organic compounds in laboratories .
    3. Biological Research: Studied for its potential therapeutic applications, including antimicrobial properties .

    The compound's unique structure and properties make it valuable not only in industrial applications but also in scientific research contexts where flavor profiles and chemical reactivity are essential considerations.

    Synthetic Methodologies and Reaction Pathways

    Traditional Organic Synthesis Approaches

    Doebner Synthesis and Subsequent Reduction-Oxidation Protocols

    The Doebner modification of the Knoevenagel condensation provides a foundational route to (2E,4E)-hepta-2,4-dienal. This method involves condensing aldehydes with malonic acid derivatives under mild conditions to form dienoic acid intermediates. Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the carboxylic acid group to a primary alcohol, yielding the corresponding dienol. Final oxidation with activated manganese dioxide (MnO₂) selectively generates the target dienal while preserving the labile (E,E)-diene configuration. This sequence typically achieves moderate yields (65–70%), with the oxidation step requiring precise control to prevent over-oxidation or isomerization [3] [4].

    Marshall and Whiting Preparation Techniques

    Marshall and Whiting developed an alternative pathway exploiting propargylic/allenic precursors. The reaction begins with a stereoselective reduction of a propargyl alcohol derivative using Lindlar’s catalyst to form the (E,E)-dienol intermediate. A subsequent Swern oxidation (oxalyl chloride/DMSO) then delivers the dienal with high configurational fidelity. This method excels in preserving the thermodynamically favored (E,E)-stereochemistry but suffers from multi-step inefficiencies and moderate overall yields (60–75%). It remains valued for substrates sensitive to acidic conditions encountered in Doebner syntheses [3] [4].

    Modern Catalytic Strategies

    Iron-Catalyzed Aerobic Oxidation of Allylic Alcohols

    Recent advances employ sustainable iron catalysts (e.g., FeCl₃/Fe(NO₃)₃) with molecular oxygen as a terminal oxidant. This approach directly converts allylic alcohols like (E,E)-2,4-heptadien-1-ol to the corresponding dienal via selective dehydrogenation. Key advantages include:

    • Ambient reaction temperatures (25–40°C) preventing isomerization
    • Water as the sole byproduct, enhancing green chemistry metrics
    • High functional group tolerance due to mild conditionsYields typically reach 85–92% with >95% stereoretention, making this method industrially attractive for flavor/fragrance applications [4].

    Triphenylphosphine Oxide-Mediated Conjugate Reduction

    A phosphine oxide-catalyzed system enables efficient synthesis from α,β-unsaturated enynals. The process involves:

    • Nucleophilic activation of triphenylphosphine oxide by triflic anhydride
    • Conjugate addition to ynones forming dienyl triflates
    • In situ hydrolysis yielding (E,E)-dienalsThis method achieves excellent regioselectivity (>98%) and 80–88% yields while avoiding stoichiometric metal reductants. The catalytic cycle is completed by regenerating phosphine oxide, minimizing waste [4].

    Stereoselective Synthesis for Natural Product Analogues

    Tandem Wittig/Conjugate-Reduction Sequences

    Complex natural product analogues require precise stereocontrol, achieved through a one-pot Wittig/conjugate reduction cascade:

    • Step 1: Phosphonium ylide addition to α,β-unsaturated aldehydes forms 1,3,5-trienes
    • Step 2: Diisobutylaluminum hydride (DIBAL-H)-mediated conjugate reduction saturates the terminal double bond
    • Step 3: Spontaneous tautomerization delivers the (E,E)-dienal scaffold

    This sequence delivers >90% yield with exceptional diastereoselectivity (>20:1 E:Z) and enables rapid installation of complex substituents for structural diversification. The table below compares key methodologies [4]:

    Table 1: Comparative Analysis of Synthetic Methods for (2E,4E)-Hepta-2,4-dienal

    MethodKey StepsYield (%)E:Z SelectivityKey Advantage
    Doebner-RedoxCondensation → LiAlH₄ → MnO₂65–70>10:1Uses commodity chemicals
    Marshall-WhitingAlkyne reduction → Swern oxidation60–75>15:1Acid-free conditions
    Fe-catalyzed oxidationO₂/FeCl₃ dehydrogenation85–92>19:1Sustainable, single-step
    Wittig/reduction cascadeYlide addition → DIBAL-H reduction>90>20:1Modular substituent installation

    Structural Features and Reactivity Profile

    Properties

    CAS Number

    5910-85-0

    Product Name

    (2E,4E)-Hepta-2,4-dienal

    IUPAC Name

    (2E,4E)-hepta-2,4-dienal

    Molecular Formula

    C7H10O

    Molecular Weight

    110.15 g/mol

    InChI

    InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+

    InChI Key

    SATICYYAWWYRAM-UHFFFAOYSA-N

    SMILES

    CCC=CC=CC=O

    Canonical SMILES

    CCC=CC=CC=O

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